Descarboxy Fexofenadine Hydrochloride
Description
Background on Fexofenadine and Related Compounds
Fexofenadine represents a pivotal advancement in second-generation antihistamine development, functioning as a selective peripheral histamine receptor antagonist with minimal central nervous system penetration. The compound was originally developed as the major active metabolite of terfenadine, designed to retain the beneficial antihistaminic properties while eliminating the cardiotoxic effects associated with the parent compound. Fexofenadine possesses the molecular formula C32H39NO4 with a molecular weight of 501.667, existing as a racemic mixture where both enantiomers demonstrate approximately equivalent antihistamine activity.
The pharmaceutical development of fexofenadine has generated numerous related compounds and impurities that require comprehensive characterization for quality control purposes. These related compounds include keto fexofenadine (designated as Impurity A), the meta-isomer of fexofenadine (Impurity B), methyl ester of fexofenadine (Impurity C), and methyl ester of keto fexofenadine (Impurity D). Each of these compounds presents unique analytical challenges and requires specialized detection methodologies to ensure pharmaceutical product purity and safety.
The structural complexity of fexofenadine and its related compounds stems from their piperidine-based architecture, which incorporates multiple functional groups including hydroxyl, carboxyl, and aromatic systems. This molecular framework creates opportunities for various synthetic pathways and potential impurity formation during manufacturing processes. Understanding these structural relationships becomes essential for developing robust analytical methods capable of distinguishing between the parent compound and its related substances.
Research into fexofenadine-related compounds has revealed that manufacturing processes can introduce specific impurities depending on the synthetic route employed. The formation of these related compounds often results from incomplete reactions, side reactions, or degradation processes occurring during synthesis or storage. Comprehensive analytical methods must therefore account for these potential impurities to ensure product quality and regulatory compliance.
Discovery and Identification of Descarboxy Fexofenadine Hydrochloride
This compound emerged as a significant compound of interest through systematic pharmaceutical analysis and impurity profiling studies of fexofenadine preparations. The compound was first characterized with the molecular formula C31H39NO2 for the base form and C31H40ClNO2 for the hydrochloride salt, corresponding to molecular weights of 457.65 and 494.11 respectively. The Chemical Abstracts Service registry number 185066-37-9 was assigned to the base form of this compound, establishing its unique chemical identity.
The identification process for this compound involved advanced analytical techniques including high-performance liquid chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy. These analytical approaches enabled researchers to elucidate the complete structural characteristics of the compound, confirming its relationship to the parent fexofenadine molecule while identifying the specific structural modifications that distinguish it from other related compounds.
Structural analysis revealed that this compound retains the core piperidine ring system and diphenylmethyl groups characteristic of fexofenadine but lacks the carboxylic acid functionality present in the parent compound. This structural modification significantly alters the physicochemical properties of the molecule, including its solubility profile, stability characteristics, and analytical behavior under various chromatographic conditions.
The systematic nomenclature for this compound reflects its structural relationship to fexofenadine, with the "descarboxy" prefix indicating the absence of the carboxyl group that characterizes the parent molecule. This nomenclature convention facilitates clear communication within the pharmaceutical analytical community and ensures consistent identification across different research and regulatory contexts.
Significance in Pharmaceutical Analysis and Quality Control
This compound has achieved particular prominence as a certified reference material for pharmaceutical analysis, serving critical functions in quality control protocols and method validation studies. The availability of this compound as a reference standard enables pharmaceutical laboratories to develop and validate analytical methods capable of detecting and quantifying related substances in fexofenadine preparations with high precision and accuracy.
The compound's role in pharmaceutical analysis extends beyond simple impurity detection to encompass comprehensive stability studies and degradation pathway investigations. Research has demonstrated that understanding the behavior of this compound under various stress conditions provides valuable insights into the overall stability profile of fexofenadine formulations and helps establish appropriate storage and handling protocols.
Contemporary analytical methodologies for fexofenadine analysis frequently incorporate this compound as a system suitability standard, ensuring that chromatographic systems maintain adequate resolution and sensitivity for detecting related substances. The compound's distinct retention characteristics under reversed-phase liquid chromatography conditions make it an ideal candidate for validating separation efficiency and confirming analytical method performance.
Regulatory agencies have recognized the importance of this compound in pharmaceutical quality control, with various pharmacopeial organizations establishing specifications and testing requirements that incorporate this compound. These regulatory frameworks ensure that pharmaceutical manufacturers maintain consistent analytical capabilities for detecting and controlling related substances in fexofenadine products.
Research Objectives and Scope
Contemporary research into this compound focuses on multiple interconnected objectives aimed at advancing pharmaceutical analytical science and improving drug quality assurance protocols. Primary research goals include the development of enhanced analytical methodologies capable of achieving lower detection limits and improved selectivity for this compound in complex pharmaceutical matrices.
Ongoing investigations seek to establish comprehensive physicochemical property profiles for this compound, including detailed solubility studies, stability assessments, and interaction characterizations with various excipients and formulation components. These studies provide essential data for optimizing analytical conditions and ensuring robust method performance across diverse testing scenarios.
Research scope encompasses the development of stability-indicating analytical methods that can effectively monitor the formation and degradation of this compound under various environmental conditions. These investigations contribute to understanding the long-term behavior of fexofenadine formulations and support the establishment of appropriate shelf-life specifications and storage recommendations.
Advanced analytical research continues to explore novel detection approaches for this compound, including the application of emerging technologies such as ultra-high-performance liquid chromatography and high-resolution mass spectrometry. These technological advances promise to deliver enhanced analytical capabilities while reducing analysis time and solvent consumption.
| Research Focus Area | Methodology | Expected Outcomes | Timeline |
|---|---|---|---|
| Method Development | High-Performance Liquid Chromatography | Enhanced Sensitivity | Ongoing |
| Stability Studies | Forced Degradation Testing | Degradation Pathways | Short-term |
| Physicochemical Characterization | Multi-technique Analysis | Property Database | Medium-term |
| Technology Integration | Advanced Instrumentation | Improved Efficiency | Long-term |
The research framework for this compound emphasizes collaborative approaches that integrate expertise from analytical chemistry, pharmaceutical sciences, and regulatory affairs. This interdisciplinary perspective ensures that research outcomes address practical analytical challenges while meeting evolving regulatory expectations and industry standards.
Properties
Molecular Formula |
C₃₁H₄₀ClNO₂ |
|---|---|
Molecular Weight |
494.11 |
Synonyms |
4-(Hydroxydiphenylmethyl)-α-[4-(1-methylethyl)phenyl]-1-piperidinebutanol Hydrochloride; USP Fexofenadine Related Compound C; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
Descarboxy fexofenadine hydrochloride functions as a selective antagonist of peripheral histamine H1 receptors. By blocking the action of histamine, it alleviates symptoms associated with allergic reactions such as sneezing, itching, and nasal congestion. This mechanism is crucial for managing conditions like seasonal allergic rhinitis and chronic idiopathic urticaria .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion. Studies have shown that fexofenadine is rapidly absorbed and undergoes extensive first-pass metabolism, resulting in the formation of descarboxy fexofenadine as a major metabolite. This metabolite has been detected in plasma at concentrations that suggest it may contribute to the overall antihistaminic effect observed with fexofenadine .
Clinical Applications
Allergic Conditions
this compound is primarily investigated for its role in treating allergic conditions. Clinical trials have demonstrated that fexofenadine effectively reduces the Total Nasal Symptom Score (TNSS) in patients with seasonal allergic rhinitis. The efficacy of descarboxy fexofenadine may be inferred from these studies, as it likely contributes to the antihistaminic activity observed .
Safety Profile
The safety profile of this compound mirrors that of its parent compound. Fexofenadine has been shown to have a favorable safety profile with minimal sedative effects compared to first-generation antihistamines. Adverse events reported include headache and mild gastrointestinal disturbances, which are consistent across various demographics including children and adults .
Case Study 1: Efficacy in Pediatric Patients
A clinical trial involving pediatric patients aged 6 months to 12 years assessed the pharmacokinetics of fexofenadine and its metabolite. The study indicated that doses producing comparable plasma concentrations in children were effective in alleviating symptoms of allergic rhinitis. The findings suggest that descarboxy fexofenadine may play a role in the therapeutic effects observed in this population .
Case Study 2: Environmental Allergens
In another study focusing on environmental allergens, participants exposed to diesel exhaust particulate matter showed exacerbated allergic symptoms. Treatment with fexofenadine significantly reduced TNSS compared to placebo, suggesting that both fexofenadine and its metabolite may mitigate allergy symptoms exacerbated by environmental pollutants .
Data Summary Table
| Application | Description | Clinical Evidence |
|---|---|---|
| Allergic Rhinitis | Treatment for symptoms such as sneezing and nasal congestion | Significant reduction in TNSS scores in clinical trials |
| Chronic Idiopathic Urticaria | Relief from itching and hives | Well-tolerated with minimal side effects |
| Pediatric Use | Effective dosing strategies for children | Comparable efficacy to adults in managing symptoms |
| Environmental Allergens | Efficacy against allergens exacerbated by pollutants | Reduced TNSS in presence of diesel exhaust |
Comparison with Similar Compounds
Research and Regulatory Considerations
- Analytical Validation : HPLC methods with PDA detection (210 nm) are standardized for quantifying Descarboxy Fexofenadine, ensuring precision (RSD <1%) and linearity (r² >0.999) .
- Regulatory Limits : USP and FDA guidelines cap Descarboxy levels at 3.0% to mitigate batch variability and ensure efficacy .
- Comparative Stability : Fexofenadine HCl exhibits superior stability over Terfenadine derivatives, reducing degradation risks .
Q & A
Q. What validated analytical methods are recommended for quantifying Descarboxy Fexofenadine Hydrochloride in drug formulations?
Non-aqueous potentiometric titration using glacial acetic acid-acetic anhydride (1:3) as a solvent is a validated method that avoids toxic mercuric acetate. This method demonstrates precision comparable to HPLC, with a potential jump increase of ~200 mV for clear endpoint detection . For simultaneous quantification with co-formulated drugs (e.g., ammonium glycyrrhizinate), reverse-phase HPLC with gradient elution (methanol:water, UV detection) is recommended, achieving linearity (R² > 0.999) across 0.0144–0.0336 mg/mL .
Q. How can researchers validate the stability of this compound under experimental storage conditions?
Stability testing should include forced degradation studies (acid/base hydrolysis, thermal stress) followed by HPLC-UV analysis to track degradation products. For example, under thermal stress, monitor the formation of descarboxy degradants using a C18 column and mobile phase of ammonium acetate buffer (pH 4.5) and methanol (70:30). System suitability parameters (tailing factor ≤ 2.0, RSD ≤ 1.5%) ensure method robustness .
Q. What chromatographic parameters ensure specificity in detecting this compound impurities?
Use a Phenomenex Luna C18 column (250 × 4.6 mm, 5 µm) with isocratic elution (methanol:water, 75:25) at 1.0 mL/min. UV detection at 220 nm resolves impurities such as deschloro derivatives and residual intermediates. Validate specificity by spiking excipients (e.g., lactose, microcrystalline cellulose) to confirm no interference at retention times of interest .
Advanced Research Questions
Q. How can researchers resolve contradictions between titration and HPLC results for this compound quantification?
Discrepancies often arise from matrix effects (e.g., excipient interference in titration) or incomplete dissolution in HPLC. Cross-validate methods using standard addition: spike pure analyte into the sample matrix and compare recovery rates (target: 98–102%). If titration results exceed HPLC values by >2%, investigate residual moisture (via Karl Fischer titration) or solvent polarity effects in non-aqueous systems .
Q. What experimental strategies are effective for impurity profiling of this compound?
Employ LC-MS/MS with electrospray ionization (ESI+) to identify unknown impurities. For example, a degradant at m/z 477.2 (M+H+) may correspond to decarboxylated fexofenadine. Quantify impurities against a reference standard using relative response factors (RRF) and threshold limits per ICH Q3B (e.g., ≤0.1% for unidentified impurities) .
Q. How does the pharmacokinetic profile of this compound influence metabolite studies in preclinical models?
In rats, ~80% of the dose is excreted unchanged in feces, suggesting limited hepatic metabolism. To study metabolites, administer radiolabeled [¹⁴C]-Descarboxy Fexofenadine Hydrochloride and analyze plasma/bile via radio-HPLC. Key metabolites (e.g., hydroxylated derivatives) are typically <5% of total exposure, requiring sensitive detection (LOQ ≤ 10 ng/mL) .
Q. What synthetic routes optimize yield and purity of this compound?
A retrosynthetic approach using azacyclonol as a key intermediate allows SN2 displacement of a bromobutyl precursor. Optimize reaction conditions (e.g., DMF as solvent, 60°C, 12 hrs) to achieve >85% yield. Purify via recrystallization from ethanol:water (4:1), reducing residual solvents (e.g., DMF < 500 ppm) to meet ICH Q3C limits .
Q. How can dissolution testing protocols be tailored for this compound extended-release formulations?
Use USP Apparatus II (paddle) at 50 rpm with 900 mL of pH 6.8 phosphate buffer. Sample at 1, 4, 8, and 12 hrs, analyzing drug release via HPLC. Acceptance criteria: Q = 80% at 12 hrs. For method robustness, test hydrodynamics (e.g., 45–55 rpm) and surfactant addition (0.1% SDS) to simulate gastrointestinal variability .
Methodological Challenges
Q. How to address low recovery rates in this compound extraction from biological matrices?
Protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (Strata-X cartridges) improves recovery to >90%. Validate using matrix-matched calibration curves (1–100 ng/mL) to correct for ion suppression in LC-MS/MS .
Q. What statistical approaches reconcile variability in inter-laboratory HPLC data for this compound?
Apply ANOVA to datasets from collaborative studies (e.g., 6 labs, triplicate runs). Use Grubbs’ test to identify outliers and calculate pooled RSD (target: ≤2%). Harmonize column lot variability by standardizing stationary phases (e.g., Zorbax SB-C18 across labs) .
Safety and Preclinical Considerations
Q. What in vitro models assess the carcinogenic potential of this compound?
Conduct Ames tests (TA98, TA100 strains) with/without metabolic activation (S9 fraction). No mutagenicity is expected based on fexofenadine data (negative in micronucleus and chromosomal aberration assays). For chronic toxicity, use rodent models dosed at 150 mg/kg/day for 24 months, monitoring histopathology and tumor incidence .
Q. How to mitigate risks associated with handling this compound in lab settings?
Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation. For spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste protocols. Monitor air quality for particulate matter (NIOSH Method 0600) to ensure exposure <1 mg/m³ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
